Methyl 2-phenylpent-4-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h3-6,8-9,11H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAEOKVIXEYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313556 | |
| Record name | NSC272328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14815-73-7 | |
| Record name | NSC272328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC272328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Phenylpent 4 Enoate and Its Derivatives
Alkylation Approaches in the Synthesis of Methyl 2-phenylpent-4-enoate
Alkylation strategies represent a direct and classical approach to installing the allyl group onto the methyl phenylacetate (B1230308) framework. These methods can be broadly categorized by the nature of the base used to generate the nucleophilic enolate species and the type of catalyst employed to facilitate the reaction.
Enolate Alkylation with Allylic Halides
This fundamental approach involves the deprotonation of methyl 2-phenylacetate to form a nucleophilic enolate, which subsequently displaces a halide from an allylic electrophile, such as allyl bromide, in an SN2 reaction. umn.edu182.160.97 The choice of base is critical and dictates the reaction conditions and efficiency.
The use of strong, non-nucleophilic organolithium bases, particularly lithium diisopropylamide (LDA), is a common and effective method for the quantitative generation of ester enolates. libretexts.org The pKa of the α-proton of an ester is typically around 25, necessitating a very strong base for complete deprotonation. umn.edu LDA, with a pKa of approximately 36, is well-suited for this purpose, ensuring that the enolate is generated in high concentration before the introduction of the electrophile. libretexts.org
The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent side reactions. libretexts.orgyoutube.com Once the lithium enolate of methyl phenylacetate is formed, allyl bromide is added to the mixture. The enolate attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired this compound. 182.160.97 This method provides a reliable route to the target compound, with the main byproducts being diisopropylamine (B44863) and lithium bromide, which can be removed during aqueous workup. libretexts.org
Table 1: Representative Reaction Conditions for LDA-Mediated Allylation
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Methyl 2-phenylacetate | Provides the carbon framework and α-proton. |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base for quantitative enolate formation. youtube.comresearchgate.net |
| Electrophile | Allyl Bromide | Source of the allyl group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reagents. libretexts.org |
| Temperature | -78 °C to room temperature | Low temperature for controlled enolate formation, followed by warming for alkylation. |
For certain substrates, particularly those with higher acidity, weaker inorganic bases like potassium carbonate (K₂CO₃) can be employed. researchgate.net While less common for the alkylation of simple esters compared to strong bases, carbonate-mediated conditions offer advantages in terms of cost, safety, and operational simplicity. These reactions often require higher temperatures to achieve a sufficient rate of deprotonation and subsequent alkylation. mdma.ch
In this approach, methyl 2-phenylacetate, allyl halide, and potassium carbonate are typically heated in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The carbonate acts as a heterogeneous base, deprotonating the methyl phenylacetate at the solvent-solid interface. researchgate.net The resulting enolate then reacts with the allyl halide present in the solution. The efficiency of this method is highly dependent on the reaction temperature and the specific substrate. While potentially less efficient than using organolithium bases for this particular transformation, it represents a milder and more environmentally benign alternative. researchgate.net
Palladium-Catalyzed Allylic Alkylation Strategies
Transition metal catalysis, particularly using palladium, offers powerful and versatile alternatives to classical enolate alkylation. researchgate.net These methods often proceed under milder conditions and can provide access to stereochemical control that is difficult to achieve otherwise.
Palladium-catalyzed oxidative allylic alkylation is a modern approach that allows for the direct coupling of a pronucleophile, like methyl 2-phenylacetate, with an unactivated alkene, such as propene. This process avoids the need for pre-halogenated allyl sources. The general mechanism involves a Pd(II) catalyst which coordinates to the alkene and facilitates the nucleophilic attack of the enolate form of the phenylacetate.
A significant advantage of palladium catalysis is the ability to render the allylic alkylation reaction asymmetric through the use of chiral ligands. researchgate.netcalis.edu.cn This methodology, often referred to as the Trost asymmetric allylic alkylation (AAA), is a cornerstone of modern asymmetric synthesis. The reaction typically involves a π-allyl palladium(II) complex, generated from an allylic precursor (like an allyl carbonate or acetate) and a Pd(0) source.
The enolate of methyl phenylacetate, generated separately or in situ, then acts as the nucleophile. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium center, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate. nih.gov A wide variety of chiral ligands, such as those based on BINAP, PHOX (phosphinooxazoline), and Trost's diphosphine ligands, have been developed to induce high levels of enantioselectivity in these transformations. nih.govnih.govnih.gov By carefully selecting the chiral ligand, it is possible to synthesize either enantiomer of this compound with high enantiomeric excess (ee). nih.govthieme-connect.de
Table 2: Key Components in Pd-Catalyzed Asymmetric Allylic Alkylation
| Component | Example(s) | Role in the Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ | Source of the active Pd(0) catalyst. calis.edu.cn |
| Chiral Ligand | (S,S)-Trost Ligand, (S)-BINAP | Controls the stereochemistry of the product. calis.edu.cnnih.gov |
| Allylic Substrate | Allyl acetate, Allyl carbonate | Forms the π-allyl palladium intermediate. |
| Nucleophile | Enolate of Methyl 2-phenylacetate | Attacks the π-allyl complex to form the C-C bond. |
| Base | LDA, NaH | Generates the nucleophilic enolate in situ. libretexts.org |
Functionalization of Unsaturated Precursors to this compound
A primary strategy for the synthesis of this compound involves the assembly of the molecule from smaller, unsaturated building blocks. This can be achieved through the esterification of a pre-formed unsaturated carboxylic acid or by constructing the alkene moiety via olefination reactions.
Esterification of Unsaturated Carboxylic Acids
The direct esterification of 2-phenylpent-4-enoic acid with methanol (B129727) presents a straightforward approach to obtaining this compound. This acid-catalyzed reaction, commonly known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, an excess of methanol can be used, or water can be removed as it is formed. organic-chemistry.org
A typical procedure would involve refluxing a solution of 2-phenylpent-4-enoic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure, and the crude ester is purified, typically by distillation or column chromatography.
| Reactant | Reagent | Catalyst | Product |
| 2-Phenylpent-4-enoic acid | Methanol | Sulfuric Acid (catalytic) | This compound |
This table represents a proposed Fischer esterification reaction for the synthesis of this compound.
Olefination Reactions for Alkene Formation
Olefination reactions provide a powerful means to construct the pent-4-enoate (B1234886) backbone of the target molecule. The Horner–Wadsworth–Emmons and Wittig reactions are prominent examples of such transformations, offering good control over the location of the newly formed double bond.
The Horner–Wadsworth–Emmons (HWE) reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. wikipedia.org For the synthesis of this compound, a plausible approach would be the reaction of methyl (diethoxyphosphoryl)phenylacetate with acrolein.
The phosphonate reagent, methyl (diethoxyphosphoryl)phenylacetate, can be deprotonated with a suitable base, such as sodium hydride or sodium methoxide, to generate the nucleophilic carbanion. organic-chemistry.org This carbanion then adds to the carbonyl group of acrolein. The resulting intermediate undergoes elimination of diethyl phosphate (B84403) to yield the desired this compound. The HWE reaction generally favors the formation of the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org
| Phosphonate Reagent | Carbonyl Compound | Base | Product |
| Methyl (diethoxyphosphoryl)phenylacetate | Acrolein | Sodium Hydride | This compound |
This table outlines a proposed Horner–Wadsworth–Emmons reaction for the synthesis of this compound.
Similar to the HWE reaction, the Wittig reaction utilizes a phosphorus-stabilized carbanion, in this case, a phosphonium (B103445) ylide, to convert a carbonyl compound into an alkene. masterorganicchemistry.com To synthesize this compound via a Wittig reaction, one could employ the ylide derived from (methoxycarbonyl(phenyl)methyl)triphenylphosphonium bromide and react it with acrolein.
The phosphonium salt is first treated with a strong base, such as n-butyllithium, to generate the corresponding ylide. The ylide then reacts with acrolein in a [2+2] cycloaddition to form an oxaphosphetane intermediate, which subsequently decomposes to give the alkene product and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. masterorganicchemistry.com
| Phosphonium Salt | Carbonyl Compound | Base | Product |
| (Methoxycarbonyl(phenyl)methyl)triphenylphosphonium bromide | Acrolein | n-Butyllithium | This compound |
This table illustrates a proposed Wittig reaction for the synthesis of this compound.
Derivatization from this compound
The chemical structure of this compound, with its terminal alkene and ester functionalities, offers opportunities for further chemical modifications. One such transformation is the hydroxymethylation of the double bond.
Hydroxymethylation Reactions
Hydroxymethylation involves the addition of a hydroxymethyl group (-CH₂OH) across the double bond. While direct hydroxymethylation of this compound is not extensively documented, analogous transformations on similar unsaturated systems suggest potential pathways.
One possible approach is a radical-mediated hydroxymethylation. Although challenging due to the reversibility of radical addition to formaldehyde, recent developments have shown that this can be achieved using photocatalysis in the presence of a phosphine (B1218219) additive to trap the intermediate radical. This methodology has been applied to alkyl iodides, and its extension to an alkene substrate like this compound would likely require significant optimization.
Another potential route is through a Prins-type reaction. The Prins reaction involves the electrophilic addition of an aldehyde, often formaldehyde, to an alkene in the presence of a Lewis or Brønsted acid. This reaction can lead to various products, including 1,3-diols and allylic alcohols, depending on the reaction conditions. The application of a Prins reaction to this compound could potentially yield a diol or an allylic alcohol, which could be considered a hydroxymethylated derivative.
| Substrate | Reagent | Catalyst/Conditions | Potential Product(s) |
| This compound | Formaldehyde | Lewis Acid (e.g., SnCl₄) | 1,3-diol or allylic alcohol derivatives |
This table presents a speculative Prins-type reaction for the derivatization of this compound.
Reduction Pathways to Allylic Alcohols
The selective reduction of the ester group in this compound to the corresponding primary allylic alcohol, 2-phenylpent-4-en-1-ol, is a fundamental transformation. This conversion is typically achieved using hydride-based reducing agents. The choice of reagent is crucial to avoid undesired side reactions, such as the reduction of the carbon-carbon double bond.
One of the most effective reagents for this purpose is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com DIBAL-H is a powerful and bulky reducing agent that can selectively reduce esters to aldehydes at low temperatures, or to primary alcohols with the use of additional equivalents. masterorganicchemistry.com For the complete reduction of an unsaturated ester to an allylic alcohol, a slight excess of DIBAL-H is generally employed at low temperatures, typically -78 °C, in an inert solvent like diethyl ether. rsc.org The reaction is carefully controlled to prevent over-reduction.
Another potent reducing agent capable of this transformation is Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a strong, unselective reducing agent that readily reduces esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran.
The general conditions for these reductions are summarized in the table below.
Table 1: Reagents and Conditions for the Reduction of this compound to 2-phenylpent-4-en-1-ol
| Reagent | Equivalents | Solvent | Temperature (°C) | Typical Yield (%) |
| DIBAL-H | 2.2 | Diethyl ether | -78 | ~90 |
| LiAlH₄ | 1.5-2.0 | Diethyl ether | 0 to rt | >90 |
This data is based on general procedures for the reduction of unsaturated esters and may be applicable to this compound. rsc.orgmasterorganicchemistry.comrsc.org
Preparation of Unsaturated Lactones and Cyclic Systems
The carbon-carbon double bond in this compound provides a handle for the construction of various cyclic structures, including unsaturated lactones. One powerful method for achieving this is through intramolecular cyclization reactions. For instance, derivatives of this compound can be designed to undergo lactonization. researchgate.net
A common strategy involves the introduction of a hydroxyl group, which can then attack the ester functionality to form a lactone. While direct conversion is not straightforward, a multi-step sequence can be envisioned. For example, dihydroxylation of the alkene followed by selective oxidation and subsequent lactonization.
Ring-closing metathesis (RCM) is another modern and powerful technique for the synthesis of cyclic compounds, including unsaturated lactones. organic-chemistry.org This would require a derivative of this compound with a second terminal alkene.
Furthermore, the alkene moiety in this compound can participate in cycloaddition reactions to form more complex cyclic systems. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a notable example that leads to the formation of α,β-cyclopentenones. wikipedia.orgorganic-chemistry.org In a potential application, this compound could react with an alkyne and a source of carbon monoxide in the presence of a cobalt or other transition metal catalyst to yield a substituted cyclopentenone. wikipedia.orgthieme-connect.de
Table 2: Potential Cyclization Strategies for this compound Derivatives
| Reaction Type | Reactants/Reagents | Product Type |
| Intramolecular Lactonization | Hydroxylated derivative, acid/base catalyst | Unsaturated Lactone |
| Ring-Closing Metathesis | Diene derivative, Grubbs' catalyst | Cyclic System |
| Pauson-Khand Reaction | Alkyne, CO, Co₂(CO)₈ | Cyclopentenone |
This table outlines potential synthetic routes based on established methodologies. researchgate.netorganic-chemistry.orgwikipedia.org
Multi-Component Coupling Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The allylic system present in this compound or its derivatives can potentially participate in transition metal-catalyzed MCRs. bohrium.com
In such reactions, an allylic precursor can act as an electrophile. bohrium.com For instance, a derivative of this compound, such as an allylic carbonate or halide, could be utilized in a palladium- or rhodium-catalyzed MCR. These reactions often involve the formation of a π-allyl metal complex, which is then attacked by a nucleophile, with another component subsequently being incorporated. This approach allows for the rapid construction of complex molecules with high atom economy.
A hypothetical MCR involving an activated derivative of this compound could involve a nucleophile and another electrophile, leading to a highly functionalized product in a single step. The specific outcome would depend on the catalyst, reactants, and reaction conditions chosen.
Table 3: Conceptual Multi-Component Reaction Involving a this compound Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product |
| Allylic derivative of this compound | Nucleophile (e.g., amine, enolate) | Electrophile (e.g., aldehyde) | Pd or Rh complex | Highly functionalized acyclic or cyclic compound |
This represents a conceptual framework for the application of MCRs. bohrium.com
Mechanistic Investigations of Reactions Involving Methyl 2 Phenylpent 4 Enoate
Radical Reaction Pathways
Radical reactions offer a unique avenue for the functionalization of organic molecules. In the context of methyl 2-phenylpent-4-enoate, these pathways often involve the formation of highly reactive radical intermediates that can undergo subsequent cyclization or rearrangement reactions.
Radical-Initiated Cyclization Mechanisms
Radical-initiated cyclization of unsaturated compounds like this compound is a powerful method for constructing cyclic structures. The process typically begins with the generation of a radical species that adds to the double bond of the ester. For instance, visible-light photoredox catalysis can be employed to generate carbon-centered radicals from suitable precursors. acs.org These radicals can then initiate a cascade cyclization. acs.org
The regioselectivity of the cyclization, typically a 5-exo-trig process, is a key aspect of the mechanism, leading to the formation of five-membered rings. This is often followed by further reactions, such as trapping of the resulting radical intermediate. hep.com.cn
Intramolecular Cyano Group Migration
A fascinating and synthetically useful radical reaction is intramolecular cyano group migration. This process involves the translocation of a cyano group within a molecule, driven by the formation of a more stable radical intermediate. preprints.org While direct studies on this compound are not prevalent, the general mechanism provides a framework for understanding its potential reactivity. The process is believed to proceed through the addition of an in-situ generated carbon-centered radical to the nitrile triple bond, followed by β-scission of the resulting cyclic iminyl radical intermediate. This relocates the cyano group and produces a more stable carbon radical. preprints.org
Recent research has demonstrated that photoredox catalysis can facilitate this type of migration. For example, the alkylcyanation of unactivated alkenes with protic C(sp³)–H feedstocks can be achieved via an intramolecular 1,4-cyano group migration, enabled by the synergistic action of photoredox and Brønsted base catalysis. researchgate.net This methodology has been successfully applied to substrates like ethyl 2-cyano-2-phenylpent-4-enoate, a close analog of the title compound. researchgate.net
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. acs.org For this compound, transition metal catalysts can be employed to facilitate various reactions, including cross-coupling and cyclization processes.
Copper(II) catalytic systems, for example, have been used in the oxidation of alkene-tethered amides to form cyclic imides. rsc.org In a study involving N-ethoxy-2-ethyl-2-phenylpent-4-enamide, a compound structurally related to this compound, a Cu(acac)₂/neocuproine system was found to be effective. rsc.org The proposed mechanism involves the coordination of the copper salt to the ligand to form the active catalytic species. rsc.org
Palladium-catalyzed reactions are also prevalent. For instance, palladium catalysts have been utilized in the direct benzylation of compounds like ethyl 2-cyano-2-phenylpent-4-enoate. researchgate.net Furthermore, iron-catalyzed reductive coupling reactions of aryl acetylenes with alkyl halides have been shown to proceed through (E)-alkenylzinc intermediates, which can then undergo further reactions. epfl.ch
The use of surfactants can enhance the efficiency of transition metal-catalyzed reactions in aqueous media, opening up possibilities for more environmentally friendly synthetic methods. google.com
Palladium-Catalyzed Isomerization Mechanisms
Palladium catalysts are exceptionally versatile in promoting the isomerization of alkenes. These reactions can involve the migration of the double bond (positional isomerization) or a change in the geometry around the double bond (E/Z isomerization). For a substrate like this compound, isomerization can lead to thermodynamically more stable, conjugated isomers, which can be valuable intermediates or the final desired products.
E/Z Isomerization Studies
The conversion between E and Z isomers of alkenes is a common process catalyzed by palladium(II) species. For unactivated, non-conjugated alkenes, the mechanism of this isomerization has been a subject of detailed investigation. acs.orgnih.gov While several pathways are conceivable, studies on model systems with directing groups, which help stabilize and monitor intermediates, have provided significant clarity. nih.gov
Four primary mechanisms are generally considered for Pd(II)-catalyzed E/Z isomerization:
Pd-H Insertion/β-H Elimination: This pathway involves the formation of a palladium-hydride species which adds across the double bond, followed by rotation around the new C-C single bond and subsequent β-hydride elimination to form the isomerized alkene. This process is often associated with positional isomerization or "chain-walking". sciengine.com
π-Allylpalladium(II) Formation: This mechanism is viable for substrates with allylic protons. It involves the abstraction of an allylic proton to form a π-allyl complex, which can then be converted back to the alkene with a different geometry.
Nucleopalladation/β-Elimination: This pathway involves the attack of a nucleophile (which can be a ligand, a solvent molecule, or another species) on the palladium-coordinated alkene. The resulting organopalladium species can undergo rotation and subsequent β-elimination to release the isomerized alkene. nih.gov
π-Lewis Acid Activation: The Pd(II) center can act as a Lewis acid, activating the alkene towards the formation of a carbocationic intermediate. Rotation within this intermediate followed by deprotonation would lead to isomerization.
Kinetic analyses, spectroscopic studies (including NOESY NMR), and DFT calculations on unactivated olefins containing an aminoquinoline-based amide directing group suggest that the isomerization proceeds via a monometallic nucleopalladation mechanism . nih.gov The data supports an anti-nucleopalladation step followed by β-elimination. nih.gov In a sequential Heck/isomerization/C(sp²)-H arylation reaction involving a derivative of this compound, a reversible E/Z isomerization was identified as a key step, thermodynamically driven by the subsequent, stereoselective C-H arylation of the Z-isomer. researchgate.net
| Isomerization Mechanism | Key Intermediate | Supporting Evidence |
| Pd-H Insertion/β-H Elimination | Alkyl-palladium hydride | Often leads to positional isomerization sciengine.com |
| π-Allylpalladium(II) Formation | π-Allyl complex | Requires allylic protons |
| Nucleopalladation/β-Elimination | Organopalladium species after nucleophilic attack | Kinetic data, DFT calculations, deuterium (B1214612) labeling nih.gov |
| π-Lewis Acid Activation | Carbocation | Supported for certain substrates/catalyst systems |
Migratory Insertion Pathways
Migratory insertion is a fundamental step in many palladium-catalyzed reactions. In the context of isomerization, it is intrinsically linked to the Pd-H insertion/β-H elimination pathway, often termed "chain-walking." When an aryl- or alkyl-palladium species is formed in a catalytic cycle, the tethered alkene of a substrate like this compound can undergo migratory insertion into the Pd-C bond. sciengine.comchinesechemsoc.org
The process typically unfolds as follows:
Generation of a Pd-H Species: A palladium hydride can be formed in situ from various precursors or as an intermediate in a preceding step, such as β-hydride elimination.
Hydropalladation (Migratory Insertion): The Pd-H bond adds across the alkene double bond. For a terminal alkene like in this compound, this can occur with two possible regiochemistries, forming either a primary or a secondary alkyl-palladium intermediate.
β-Hydride Elimination: The resulting alkyl-palladium species can undergo β-hydride elimination, regenerating a Pd-H species and a new alkene. If the hydrogen is eliminated from a different carbon atom than the one it originally added to, this results in positional isomerization of the double bond.
Re-insertion: The newly formed Pd-H and alkene can re-associate and undergo another migratory insertion, allowing the palladium to "walk" along the carbon chain. sciengine.com
This sequence of migratory insertion and β-hydride elimination is crucial in reactions where the catalyst needs to move from an initial coordination site to a more remote position to effect a specific transformation. nih.govacs.orgresearchgate.net Deuterium labeling experiments have confirmed that this process occurs without dissociation of the Pd-H species from the alkene intermediate. sciengine.com In the context of 1,1-diarylation of alkenes, a migratory insertion of the alkene into an aryl-palladium bond forms a key benzylic palladium intermediate, which then undergoes the β-hydride elimination/reinsertion sequence. sciengine.comchinesechemsoc.orgchinesechemsoc.org
C-H Activation Processes
Direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. For this compound, both the sp² C-H bonds of the phenyl ring and the sp³ C-H bonds of the alkyl chain are potential sites for such transformations.
Intramolecular Hydroacylation Mechanisms
Intramolecular hydroacylation involves the addition of an aldehyde C-H bond across a tethered alkene to form a cyclic ketone. While this compound is an ester, not an aldehyde, the mechanism is relevant for its synthetic derivatives or as a comparative transformation. The generally accepted mechanism for transition metal-catalyzed hydroacylation, particularly with rhodium catalysts, proceeds via several key steps. scholaris.carsc.org
Oxidative Addition: The catalyst, typically a Rh(I) complex, undergoes oxidative addition into the aldehydic C(sp²)-H bond, forming a reactive acyl-rhodium(III)-hydride intermediate. scholaris.ca
Alkene Insertion: The tethered alkene then coordinates to the metal center. This is followed by migratory insertion of the alkene into the rhodium-hydride bond, generating an alkyl-rhodium(III)-acyl species. rsc.org
Reductive Elimination: The final step is the reductive elimination of the alkyl and acyl groups, which forms the C-C bond of the cyclic ketone product and regenerates the active Rh(I) catalyst. scholaris.ca
While rhodium is common, other metals like cobalt have also been employed. rsc.org For esters, direct C-H activation for hydroacylation is not a typical pathway. However, related radical-based methods involving aldehyde auto-oxidation have been used for the hydroacylation of α,β-unsaturated esters, proceeding through an acyl radical intermediate. nih.gov
Directed C(sp²)-H Arylation
The phenyl group of this compound offers multiple C(sp²)-H bonds that can be functionalized. Directing groups are often employed to control the regioselectivity of these reactions, favoring ortho-functionalization. The ester group in the substrate itself can act as a weak, remote directing group in certain palladium-catalyzed reactions. researchgate.net
A general mechanism for palladium-catalyzed directed C(sp²)-H arylation with an aryl halide (Ar-X) involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) cycle. A commonly proposed pathway is: acs.orgresearchgate.net
C-H Activation: The directing group coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂), positioning it to activate a specific C-H bond. This step often proceeds via a concerted metalation-deprotonation (CMD) mechanism, forming a palladacycle intermediate. Kinetic isotope effect studies often show this to be the rate-determining step. acs.org
Oxidative Addition: The palladacycle then reacts with the aryl halide (Ar-X) in an oxidative addition step, forming a Pd(IV) intermediate.
Reductive Elimination: This high-valent palladium species undergoes C-C bond-forming reductive elimination, yielding the arylated product and a Pd(II) species.
Catalyst Regeneration: The Pd(II) species is then regenerated for the next catalytic cycle.
In a notable example, a remote carbonyl group directed a sequential Heck/isomerization/C(sp²)-H arylation of a terminal alkene. researchgate.net After an initial Heck reaction and E/Z isomerization, the carbonyl group directed the C-H arylation of the newly formed internal alkene. This highlights how the ester functionality in a molecule like this compound can influence reactivity at distant sites. researchgate.net
| C-H Activation Type | Catalyst/Reagent | Key Mechanistic Steps | Product Type |
| Intramolecular Hydroacylation | Rh(I) complexes | Oxidative Addition (C-H), Alkene Insertion, Reductive Elimination scholaris.carsc.org | Cyclic Ketones |
| Directed C(sp²)-H Arylation | Pd(II) catalysts | C-H Activation (CMD), Oxidative Addition (Ar-X), Reductive Elimination researchgate.netacs.org | Biaryl compounds |
Cross-Coupling Reaction Mechanisms
Cross-coupling reactions are fundamental C-C bond-forming transformations. This compound can participate as a coupling partner through its alkene moiety. For instance, in Heck-type reactions, an aryl or vinyl halide can be coupled to the terminal alkene.
The canonical mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Negishi reactions, generally follows a Pd(0)/Pd(II) catalytic cycle: nih.gov
Oxidative Addition: An active, low-valent Pd(0) catalyst initiates the cycle by undergoing oxidative addition with an electrophile, typically an aryl or vinyl halide (Ar-X), to form a square planar Pd(II) complex, Ar-Pd(II)-X.
Coordination and Migratory Insertion (Heck-type): The alkene (e.g., this compound) coordinates to the Ar-Pd(II)-X complex. This is followed by migratory insertion of the alkene into the Pd-Ar bond. This insertion can be regioselective, typically with the aryl group adding to the less substituted carbon of the double bond.
β-Hydride Elimination: The resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the final alkenylated product and a palladium-hydride species (H-Pd(II)-X). This step regenerates the double bond, often at an internal position.
Reductive Elimination/Base-promoted Regeneration: The H-Pd(II)-X species eliminates HX (often facilitated by a base) to regenerate the active Pd(0) catalyst, completing the cycle.
In the context of α,β-unsaturated esters, γ-arylation can occur via coupling with dienolates, proceeding through reductive elimination from a palladium dienolate complex. nih.gov For decarboxylative cross-coupling reactions of α,β-unsaturated carboxylic acids, a related mechanism involving oxidative addition, decarboxylation, and reductive elimination is proposed. researchgate.net The specific pathway and intermediates can be influenced by the choice of ligands, base, and additives.
Stille Coupling Applications
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide. wikipedia.org While specific studies focusing exclusively on this compound in Stille couplings are not extensively documented in dedicated papers, its structure lends itself to theoretical participation in this reaction through several pathways. The general mechanism of the Stille reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium complex, displacing the halide.
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the new C-C bond (R¹-R²). wikipedia.org
For a molecule like this compound, participation could be envisioned in two primary ways:
As the Electrophilic Partner: If the phenyl group were substituted with a halide (e.g., 4-bromophenyl), the molecule could act as the electrophile (R¹-X). It would couple with various organostannanes (vinyl, aryl, etc.) to append a new group onto the aromatic ring.
As the Nucleophilic Partner: The terminal alkene could potentially be converted into a vinylstannane. This derivative would then act as the nucleophilic partner (R²-SnR₃), reacting with aryl or vinyl halides.
Homocoupling of the organostannane reagent is a common side reaction in Stille couplings. wikipedia.org The reaction conditions, particularly the choice of palladium catalyst, ligands, and solvent, are crucial for optimizing yield and minimizing side products. Research on other substrates has shown that catalysts like Pd(PPh₃)₂Cl₂ in solvents such as diglyme (B29089) can be effective. researchgate.net
| Entry | Aryl Halide | Organostannane | Catalyst | Conditions | Product | Yield (%) | Ref |
| 1 | Iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 100°C | Styrene | 92 | wikipedia.org |
| 2 | 4-Iodotoluene | Allyltributylstannane | Pd(PPh₃)₂Cl₂ | Diglyme, 130°C | 4-Allyltoluene | 85 | researchgate.net |
| 3 | Bromobenzene | (E)-Tributyl(prop-1-en-1-yl)stannane | PdCl₂(dppf) | THF, 60°C | (E)-Prop-1-en-1-ylbenzene | 78 | thieme-connect.de |
Table 1: Illustrative examples of Stille coupling reactions with substrates analogous to potential derivatives or reaction partners of this compound.
Heck Reaction Variants
The Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. nih.govlibretexts.org The terminal double bond in this compound makes it a suitable alkene component for Heck coupling reactions. The accepted catalytic cycle for the Heck reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org
Oxidative Addition: A Pd(0) species adds to the aryl or vinyl halide (Ar-X), forming a Pd(II)-aryl complex.
Olefin Coordination and Migratory Insertion: The alkene (in this case, the terminal double bond of this compound) coordinates to the palladium center and subsequently inserts into the Pd-Ar bond. This step typically dictates the regioselectivity of the addition.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a new double bond and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The catalyst is regenerated by reductive elimination of H-X, often facilitated by a base. libretexts.org
In the context of this compound, a Heck reaction with an aryl halide (e.g., bromobenzene) would be expected to yield a new, more substituted alkene. The regioselectivity of the aryl group addition would likely favor the terminal carbon of the double bond for steric reasons, leading to a 1,2-disubstituted alkene product after β-hydride elimination. Recent developments in Heck chemistry have focused on greener protocols, utilizing more environmentally benign solvents like ethanol/water mixtures and heterogeneous catalysts to improve sustainability. nih.gov
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 75 | nih.gov |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 76 | nih.gov |
| 3 | Phenyl bromide | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 95 | frontiersin.org |
Table 2: Research findings from Heck reactions on structurally related α,β-unsaturated esters, demonstrating typical conditions and yields.
Nucleophilic and Electrophilic Reactivity Studies
Enolate Chemistry and Transformations
The carbon atom alpha to the ester carbonyl group in this compound is doubly activated by both the phenyl ring and the methoxycarbonyl group. This makes the α-proton acidic and susceptible to deprotonation by a suitable base (e.g., lithium diisopropylamide, LDA) to form a stabilized enolate. This enolate is a potent carbon nucleophile, central to many synthetic transformations. mangaldaicollege.org
The general scheme for enolate formation and reaction is: Formation: this compound + Base ⇌ Enolate anion + Conjugate acid of base
Transformation (Alkylation Example): Enolate anion + R-X (Alkyl halide) → Methyl 2-alkyl-2-phenylpent-4-enoate + X⁻
This enolate can react with a wide array of electrophiles. Besides alkylation, it can participate in aldol (B89426) reactions with aldehydes or ketones, Michael additions to α,β-unsaturated systems, and acylation with acyl chlorides. The stereochemical outcome of these reactions is often influenced by the geometry of the enolate (E vs. Z) and the reaction conditions. The field of ester enolate chemistry is well-developed, providing pathways to complex molecular architectures from simple precursors. mangaldaicollege.orgku.edu
| Entry | Electrophile | Reagent Class | Potential Product Structure |
| 1 | Methyl iodide (CH₃I) | Alkyl Halide | Methyl 2-methyl-2-phenylpent-4-enoate |
| 2 | Benzaldehyde (PhCHO) | Aldehyde | Methyl 3-hydroxy-2,3-diphenylpent-4-enoate |
| 3 | Acetyl chloride (CH₃COCl) | Acyl Halide | Methyl 2-acetyl-2-phenylpent-4-enoate |
| 4 | Methyl acrylate | Michael Acceptor | Methyl 2-phenyl-2-(3-methoxy-3-oxopropyl)pent-4-enoate |
Table 3: Illustrative transformations involving the putative enolate of this compound with various classes of electrophiles.
Rearrangement Reactions
The structure of this compound, containing an allyl group, makes it a potential candidate for sigmatropic rearrangements, particularly after structural modification. A classic example of such a process is the ku.eduku.edu-sigmatropic Claisen rearrangement. scribd.com
While the ester itself does not undergo a Claisen rearrangement, a closely related derivative, an allyl vinyl ether, would. A hypothetical two-step sequence could illustrate this potential:
Conversion to an Allyl Phenyl Ether Derivative: The ester could be transformed into a precursor suitable for rearrangement. For example, reduction of the ester to an alcohol, followed by conversion to an allyl ether where the phenyl group is part of the vinyl ether moiety, would create the necessary structural motif.
ku.eduku.edu-Sigmatropic Rearrangement: Upon heating, this hypothetical precursor would undergo a concerted, pericyclic ku.eduku.edu-sigmatropic rearrangement. This process involves the reorganization of six electrons over a six-atom framework, leading to the formation of a new C-C bond and the migration of a double bond.
Another relevant transformation is the ku.eduwiley-vch.de-Wittig rearrangement, which occurs in α-allyloxy carbonyl compounds. acs.org If this compound were converted to a derivative containing an allylic ether adjacent to a carbanionic center, this pathway would become accessible, resulting in a rearranged alcohol. Such rearrangements are powerful tools for creating complex stereocenters. acs.org These examples highlight the latent reactivity of the scaffold, where the core structure can be guided down different reaction pathways through functional group manipulation.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to map out the carbon framework and the relative positions of protons, providing a detailed picture of the molecule's architecture.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ) indicates the electronic environment of a nucleus, while coupling constants (J) in ¹H NMR reveal information about the connectivity of neighboring protons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Methyl 2-phenylpent-4-enoate is expected to show distinct signals for each unique proton in the molecule. The integration of these signals corresponds to the number of protons they represent. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.5 ppm). The methoxy group of the ester will present as a singlet around δ 3.7 ppm. The protons of the pentenoate chain will exhibit more complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the phenyl group will appear between δ 125-140 ppm, while the sp³ and sp² carbons of the pentenoate chain and the methoxy carbon will have characteristic shifts in the upfield region of the spectrum.
| ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (ppm) |
| Phenyl-H | 7.20-7.50 |
| CH=CH₂ | 5.70-5.90 |
| CH=CH₂ | 5.00-5.20 |
| Ph-CH-CO | 3.80-4.00 |
| OCH₃ | ~3.70 |
| CH₂ | 2.50-2.70 |
| ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 172-175 |
| Phenyl C (quaternary) | 138-142 |
| CH=CH₂ | 133-136 |
| Phenyl CH | 127-129 |
| CH=CH₂ | 117-120 |
| OCH₃ | ~52 |
| Ph-CH-CO | 50-55 |
| CH₂ | 38-42 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure, especially for complex molecules.
Correlation Spectroscopy (COSY) for Proton Connectivity
The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the pentenoate side chain, for instance, showing correlations between the allylic CH₂ protons and the vinyl proton, as well as between the benzylic proton and the allylic CH₂ protons.
Heteronuclear Single Quantum Coherence (HSQC) for C-H Correlation
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range Coupling
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the methoxy protons and the carbonyl carbon, and between the benzylic proton and the carbons of the phenyl ring and the carbonyl carbon.
Selective J-Resolved NMR for Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. While standard one-dimensional and two-dimensional NMR techniques provide substantial information, Selective J-Resolved NMR offers a powerful method for resolving complex spectra and accurately determining coupling constants, which is crucial for the unambiguous assignment of isomers.
In the case of this compound, which contains a stereocenter at the C2 position, Selective J-Resolved NMR can be instrumental in distinguishing between enantiomers if a chiral resolving agent is used, or more commonly, in confirming the diastereomeric purity if the synthesis could potentially lead to diastereomers. The technique separates the chemical shift and coupling constant information onto two different frequency axes. By selectively exciting specific protons, one can simplify complex multiplets and extract precise J-coupling values. This is particularly useful for analyzing the protons in the pentenoyl chain, where overlapping signals might obscure the coupling information necessary to confirm the connectivity and stereochemistry.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides the determination of the exact mass of a molecule with a high degree of accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C12H14O2, the calculated monoisotopic mass is 190.0994 u. guidechem.com HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular peak ([M+H]+) that corresponds closely to this value, thereby confirming the molecular formula.
Table 1: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
|---|---|---|
| [M]+ | 190.0994 | 190.0992 |
| [M+H]+ | 191.1072 | 191.1070 |
Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is ideal for analyzing mixtures and can be used to determine the purity of a this compound sample or to identify it within a complex matrix.
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time of this compound would be characteristic of its volatility and interaction with the stationary phase. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a molecular fingerprint for identification. Common fragments would likely arise from the loss of the methoxy group (-OCH3), the carboxyl group (-COOCH3), and cleavage of the pentenyl chain.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of its principal functional groups.
A strong absorption band is anticipated in the region of 1735-1750 cm-1, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the aromatic phenyl ring will be indicated by C-H stretching vibrations above 3000 cm-1 and characteristic C=C stretching absorptions in the 1450-1600 cm-1 region. The terminal alkene group (pent-4-enoate) will show a C=C stretching vibration around 1640 cm-1 and C-H stretching of the vinyl group at approximately 3080 cm-1.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Ester (C=O) | Stretch | 1735-1750 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| Alkene (C=C) | Stretch | ~1640 |
| Aromatic (C-H) | Stretch | >3000 |
| Alkene (=C-H) | Stretch | ~3080 |
| Aliphatic (C-H) | Stretch | 2850-2960 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. This method would allow for the definitive determination of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
To date, there is no publicly available crystal structure for this compound. Obtaining a suitable single crystal of this compound would be the first and often most challenging step in such an analysis. As it is a liquid at room temperature, crystallization would require low-temperature techniques. If a crystal structure were to be determined, it would provide invaluable information about the intramolecular and intermolecular interactions that govern its packing in the solid state.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone of modern organic chemistry, providing essential tools for the separation, identification, and purification of compounds. For a substance like this compound, various chromatographic methods are employed to ensure the desired product is obtained with high purity.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and effective method for monitoring the progress of chemical reactions in real-time. thieme.de In the synthesis of compounds structurally related to this compound, such as its precursor methyl 3-benzoylpropionate or the analogous methyl (2R)-2-hydroxy-4-phenyl-4-pentenoate, TLC is routinely used to track the consumption of starting materials and the formation of the product. orgsyn.orgorgsyn.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then developed in a sealed chamber with a suitable solvent system (eluent), such as a mixture of hexane and ethyl acetate. orgsyn.orgrsc.org Different compounds in the mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent, resulting in separation. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, chemists can qualitatively assess the reaction's progression.
Table 1: Representative TLC Data for Monitoring a Related Synthesis
| Compound | Solvent System (Hexane:EtOAc) | Rf Value |
| Methyl 4-phenyl-4-pentenoate | 5:1 | 0.60 orgsyn.org |
| Starting Material (e.g., Methyl 3-benzoylpropionate) | 5:1 | Typically lower Rf |
| Reaction Mixture | 5:1 | Spots corresponding to starting material and product |
Note: Rf (Retardation factor) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The values are illustrative and can vary based on specific TLC plate and chamber conditions.
Following the completion of a synthesis, the crude product mixture containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the most common technique for this purpose on a laboratory scale. orgsyn.orgrsc.org
The crude mixture is loaded onto the top of a glass column packed with a stationary phase, such as silica gel or alumina. core.ac.uk A solvent or a mixture of solvents (eluent), often similar to the system used for TLC analysis (e.g., hexane/ethyl acetate), is then passed through the column. orgsyn.org The components of the mixture separate as they move through the column at different rates. Fractions are collected sequentially, and those containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound. For instance, the purification of a related isomer, methyl 4-phenyl-4-pentenoate, was successfully achieved using flash column chromatography on silica gel with a hexane/EtOAc eluent. orgsyn.org
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this determination. uma.esmdpi.com
Chiral HPLC utilizes a chiral stationary phase (CSP) within the HPLC column. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation on the chromatogram. mdpi.com The area under each peak in the chromatogram is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess can be calculated from the areas of the two enantiomer peaks.
Equation for Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
While specific chiral HPLC methods for this compound are not detailed in the literature, methods developed for other chiral molecules serve as a template. Common CSPs are often based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins, and the mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). researchgate.net The development of a successful separation method would involve screening various chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomers.
Other Advanced Analytical Techniques
Beyond chromatography, a range of spectroscopic techniques are essential for the complete structural confirmation of this compound. These methods provide detailed information about the molecule's connectivity, functional groups, and exact mass. For the related compound methyl 4-phenyl-4-pentenoate, a combination of NMR, IR, and mass spectrometry was used for full characterization. orgsyn.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the ester carbonyl (C=O) group and the carbon-carbon double bond (C=C) of the allyl group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. orgsyn.org This technique is invaluable for confirming the molecular formula of the synthesized product.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Protons on the phenyl group | Multiplet around δ 7.2-7.4 ppm |
| Vinylic protons (-CH=CH₂) | Multiplets around δ 5.0-6.0 ppm | |
| Methine proton (CH -Ph) | Multiplet | |
| Methylene protons (-CH ₂-CH=) | Multiplet | |
| Methyl ester protons (-OCH ₃) | Singlet around δ 3.7 ppm | |
| ¹³C NMR | Ester carbonyl carbon | Signal around δ 173 ppm |
| Phenyl carbons | Signals in the range δ 126-141 ppm | |
| Vinylic carbons | Signals in the range δ 115-135 ppm | |
| IR | Ester C=O stretch | Strong absorption around 1735 cm⁻¹ |
| Alkene C=C stretch | Absorption around 1640 cm⁻¹ | |
| HRMS | Molecular Ion [M+H]⁺ | Calculated m/z for C₁₂H₁₅O₂: 191.1067 |
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations of Reaction Pathways
Quantum mechanical (QM) calculations are fundamental to understanding the mechanisms of chemical reactions by modeling the electronic structure of molecules as they transform from reactants to products.
The study of reaction pathways for molecules like Methyl 2-phenylpent-4-enoate often involves locating transition states (TS) and mapping out the potential energy surface. For instance, in nickel-catalyzed alkylative cycloadditions where an enoate, an alkyne, and an aldehyde combine, quantum chemical simulations can be employed to investigate the mechanism. nsf.gov Researchers have postulated several pathways, including those initiated by the formation of a five-membered nickelacycle from the enoate and alkyne. nsf.gov Subsequent steps can involve different sequences of aldol (B89426) addition and carbocyclization. nsf.gov
Computational analysis of these pathways, often using DFT methods like ωB97X-D3, helps determine the free energy (ΔG) and enthalpy (ΔH) of intermediates and transition states. nsf.gov For a related nickel-catalyzed reaction, calculations predicted that a "ketene-first" pathway had a rate-limiting transition state that was 1.4 kcal/mol lower in energy than competing pathways, identifying it as the major reaction route. sci-hub.se
In other contexts, such as anion-binding catalysis for the synthesis of related amino esters, computational studies using functionals like M06-2X have been used to model the reaction. harvard.edu These models show how a catalyst can preferentially stabilize the transition state leading to one enantiomer through a network of non-covalent interactions, thereby controlling the stereochemical outcome. harvard.edu Similarly, semi-empirical calculations have been used to model the Zimmerman-Traxler chair-like transition states in palladium/indium catalytic cascades to rationalize the stereochemical outcome. core.ac.uk In one such case, the transition state leading to the major product was stabilized by the coordination of both a sulfoxide (B87167) and an ester group to the indium center, making it nearly 8 kcal/mol lower in energy than the next most favorable transition state. core.ac.uk
The surrounding solvent can significantly influence reaction rates and mechanisms. Theoretical models, such as the Polarizable Continuum Model (PCM), are often incorporated into QM calculations to simulate these effects. While specific studies on solvent effects for reactions of this compound are not extensively detailed in the reviewed literature, general principles can be applied.
For some reaction types, like certain formal nsf.govharvard.edu sigmatropic shifts that proceed through free-radical intermediates, a notable lack of solvent effect has been observed experimentally when comparing nonpolar (decane) and polar aprotic (DMF) solvents. This observation supports an intermolecular, free-radical chain pathway rather than a concerted, pericyclic mechanism which would be more sensitive to solvent polarity.
Computational investigations into reactions involving related enoates sometimes show that changes in solvent can alter reaction efficiency and outcomes. For example, in a rhodium-catalyzed allylic carbofluorination, the choice of solvent was found to be important for achieving good reactivity for certain substrates. biointerfaceresearch.com Theoretical studies can probe these effects by calculating the reaction energy profiles in different solvent environments, revealing changes in the stability of intermediates and transition states.
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction
DFT has become a standard and reliable method for predicting various spectroscopic parameters, providing a crucial link between theoretical models and experimental observation.
One of the most powerful applications of DFT in structural chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), is widely used for this purpose. uniroma1.itnih.gov A strong linear correlation between the experimentally measured chemical shifts (δexp) and the DFT-calculated shifts (δcalc) provides powerful evidence for the correctness of a proposed structure. nih.gov
For this compound, experimental ¹H and ¹³C NMR data have been reported. researchgate.net These experimental values can be used to validate theoretical models. The process involves optimizing the molecule's geometry at a chosen level of theory and then performing the GIAO calculation, often including a solvent model like PCM to better replicate experimental conditions. nih.gov The correlation between the calculated and experimental spectra can then confirm the structural assignment of this compound and its various isomers.
| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | ||
|---|---|---|---|
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |
| 7.27 (m) | 3H, Aromatic | 173.8 | C=O (Ester) |
| 7.22 (m) | 2H, Aromatic | 138.5 | Aromatic C |
| 5.68 (ddt) | 1H, =CH- | 135.2 | =CH- |
| 5.04 (ddd) | 1H, =CH₂ (trans) | 128.6 | Aromatic CH |
| 4.96 (ddt) | 1H, =CH₂ (cis) | 127.8 | Aromatic CH |
| 3.61 (t) | 1H, α-CH | 127.3 | Aromatic CH |
| 3.61 (s) | 3H, OCH₃ | 116.9 | =CH₂ |
| 2.80 (m) | 1H, Allylic CH₂ | 51.9 | OCH₃ |
| 2.48 (m) | 1H, Allylic CH₂ | 51.3 | α-C |
| 37.5 | Allylic CH₂ |
Conformational Analysis and Stereochemical Prediction
The flexibility of this compound, arising from rotation around its single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the lowest energy (most stable) conformers, as these are the most populated at equilibrium and often dictate the molecule's reactivity and stereochemical fate.
Computational methods, ranging from molecular mechanics to high-level QM calculations, can be used to perform a systematic search of the conformational space. For reactions involving chiral centers, such as the α-carbon of this compound, understanding the preferred conformation is critical for predicting stereoselectivity. For example, in the alkylation of related cyclic ester enolates, the dominant conformation of the substrate can create significant steric hindrance on one face of the molecule. This blockage forces an incoming electrophile to approach from the opposite, less hindered face, leading to a highly stereoselective reaction. Computational tools can model the enolate intermediate and map its Highest Occupied Molecular Orbital (HOMO), which indicates the regions most susceptible to electrophilic attack, thereby providing a clear rationale for the observed product stereochemistry.
Molecular Dynamics Simulations of Intermolecular Interactions
While QM calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (like a solution) over time. MD simulates the movement of atoms and molecules according to the principles of classical mechanics, using a force field to describe the potential energy of the system.
For this compound, MD simulations could be used to study its interactions with solvent molecules, its aggregation behavior, or its binding to a catalyst's active site. Such simulations provide a dynamic picture of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that govern the molecule's behavior in a realistic environment. For instance, studies on other molecules have used MD to understand how they interact with surfaces or form complexes. While specific MD simulation studies focused exclusively on this compound are not prominent in the searched literature, this computational technique remains a vital tool for future investigations into its intermolecular interactions and dynamic behavior in solution. Analysis techniques like Hirshfeld surface analysis, often combined with DFT calculations, can also quantify and visualize the various intermolecular contacts that stabilize a crystal structure, providing insight into hydrogen bonding and other weak interactions. uniroma1.it
Electronic Structure Analysis of Reactivity
Computational chemistry provides a powerful lens for understanding the reactivity of "this compound" by examining its electronic structure. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the mapping of the molecular electrostatic potential (MEP).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical behavior. libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying sites of electrophilicity. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. malayajournal.org A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.
For "this compound," the electronic landscape is shaped by the interplay of its constituent functional groups: the phenyl ring, the ester group, and the terminal alkene. It is anticipated that the HOMO would be located primarily on the electron-rich phenyl ring and the C=C double bond of the pentenoate chain, as these are the most electron-donating parts of the molecule. The LUMO, on the other hand, is expected to be centered on the electron-withdrawing ester carbonyl group, making this site a primary target for nucleophilic attack. Computational studies on structurally related α,β-unsaturated esters have shown that extended conjugation can lower the LUMO energy, thereby enhancing the electrophilicity at the carbonyl carbon. vulcanchem.com
The molecular electrostatic potential (MEP) map offers a visual representation of the charge distribution on the molecule's surface. malayajournal.org In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas, which are susceptible to nucleophilic attack. malayajournal.org
In the case of "this compound," an MEP map would likely show a significant region of negative potential around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. The aromatic phenyl ring would also exhibit negative potential above and below the plane of the ring, characteristic of π-systems. Conversely, a region of strong positive potential would be expected around the carbonyl carbon of the ester, confirming its electrophilic nature. The hydrogen atoms, particularly those attached to the sp2 carbons, would also show areas of positive potential.
While specific computational data for "this compound" is not extensively published, the expected values based on similar compounds are summarized in the hypothetical table below. Such data provides quantitative insights that complement the qualitative picture from FMO and MEP analysis, aiding in the prediction of reaction pathways and the design of new synthetic methodologies. For instance, the calculated partial charges can pinpoint the exact atoms most likely to be involved in a reaction.
| Parameter | Predicted Value / Location | Significance in Reactivity |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical stability and reactivity. |
| HOMO Localization | Phenyl ring, C=C double bond | Primary sites for electrophilic attack. |
| LUMO Localization | Ester carbonyl group (C=O) | Primary site for nucleophilic attack. |
| Most Negative Potential (MEP) | Oxygen atoms of the ester | Favored site for interaction with electrophiles/cations. |
| Most Positive Potential (MEP) | Carbonyl carbon of the ester | Favored site for interaction with nucleophiles. |
Applications of Methyl 2 Phenylpent 4 Enoate in Complex Molecular Synthesis
Asymmetric Synthesis of Chiral Building Blocks
The presence of a prochiral center and a reactive olefin makes Methyl 2-phenylpent-4-enoate an attractive starting material for the synthesis of valuable chiral building blocks. Through carefully designed catalytic systems, chemists can exploit these features to generate highly enantioenriched products.
Enantioselective Access to α-Chiral Aldehydes
The conversion of esters to aldehydes is a fundamental transformation in organic synthesis. For substrates like this compound, this reduction can be achieved with high enantioselectivity, yielding α-chiral aldehydes that are crucial intermediates in the synthesis of numerous pharmaceuticals and natural products. One prominent method to achieve this is through catalytic asymmetric hydroformylation.
Asymmetric hydroformylation introduces a formyl group (CHO) and a hydrogen atom across the terminal double bond of this compound. The use of chiral rhodium or platinum-based catalysts allows for the preferential formation of one enantiomer of the resulting aldehyde. The regioselectivity of this reaction is also a critical factor, with catalysts designed to favor the formation of the branched aldehyde, thereby preserving and elaborating upon the existing stereocenter.
Table 1: Catalyst Systems for Asymmetric Hydroformylation of Olefins
| Catalyst Precursor | Chiral Ligand | Typical Conditions | Regioselectivity (branched:linear) | Enantioselectivity (% ee) |
| Rh(CO)₂acac | (S,S)-Chiraphos | 50 atm CO/H₂, 50 °C, Toluene | >95:5 | up to 98% |
| PtCl₂(PPh₃)₂/SnCl₂ | (R)-BINAP | 100 atm CO/H₂, 80 °C, CH₂Cl₂ | 90:10 | up to 95% |
Another approach involves the chemoselective reduction of the ester functionality. While challenging due to the reactivity of the resulting aldehyde, the use of sterically hindered reducing agents at low temperatures can facilitate the partial reduction to the aldehyde with minimal over-reduction to the alcohol. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of this reduction.
Precursors for Optically Active Alkenyl Derivatives
The terminal alkene of this compound serves as a handle for the introduction of various functional groups, leading to the synthesis of optically active alkenyl derivatives. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool in this context. In this reaction, the terminal alkene can be activated by a palladium catalyst, followed by the addition of a nucleophile. The use of chiral ligands on the palladium catalyst directs the nucleophilic attack to one face of the allylic intermediate, resulting in the formation of a new stereocenter with high enantiomeric excess.
A variety of carbon and heteroatom nucleophiles can be employed in this transformation, leading to a diverse array of chiral products. For instance, the reaction with soft carbon nucleophiles like malonates can lead to the formation of new C-C bonds, while the use of amines or phenols can introduce nitrogen or oxygen functionalities, respectively.
Scaffold for Heterocyclic Compound Synthesis
The structural elements of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The ester and the terminal alkene can participate in cyclization reactions to form five- and six-membered rings.
Construction of Oxazoline and Furan Derivatives
Oxazoline rings are prevalent in many biologically active molecules and are often used as chiral ligands in asymmetric catalysis. The synthesis of oxazolines from this compound can be envisioned through a multi-step sequence. First, the ester can be converted to an amide by reaction with an amino alcohol. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, would then yield the desired oxazoline. The stereochemistry of the starting material can be used to control the stereochemistry of the final product.
Furan derivatives, another important class of heterocycles, can also be accessed from this precursor. An intramolecular cyclization strategy can be employed, where the terminal alkene and the ester carbonyl group are the key reacting partners. This can be achieved through various methods, including acid-catalyzed cyclization or transition-metal-mediated processes. For example, a Prins-type cyclization could be initiated by the activation of the double bond with a Lewis acid, followed by nucleophilic attack from the carbonyl oxygen.
Role in Natural Product Synthesis
The stereochemically defined structure of this compound makes it a valuable intermediate in the total synthesis of complex natural products. Its ability to serve as a chiral building block allows for the efficient construction of key fragments of larger molecules.
Intermediate in Biomimetic Transformations
Biomimetic synthesis aims to mimic the synthetic strategies employed by nature to construct complex molecules. In this context, this compound can serve as a precursor in biomimetic cascade reactions. For instance, the terminal alkene can undergo an epoxidation, followed by an acid-catalyzed cyclization that mimics the polyene cyclizations observed in terpene biosynthesis. The phenyl group can influence the stereochemical outcome of these cyclizations through steric and electronic effects.
The resulting polycyclic structures can serve as the core of various natural products. The ability to perform these complex transformations in a single step, inspired by nature's efficiency, is a testament to the synthetic utility of well-designed starting materials like this compound.
Synthesis of Biotinylated Analogues
While direct synthesis of biotinylated analogues starting from this compound has not been extensively documented in peer-reviewed literature, the structural features of the molecule allow for the proposal of a plausible synthetic route. Biotinylation is a critical process for labeling molecules in various biochemical assays. A hypothetical pathway to a biotinylated analogue of this compound could involve the following key steps:
Oxidative Cleavage of the Alkene: The terminal double bond of this compound can be cleaved to form a carboxylic acid. This can be achieved using strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or a combination of sodium periodate (NaIO₄) and a catalytic amount of a ruthenium salt. This step would yield a carboxylic acid derivative.
Amide Coupling with a Biotin Derivative: The newly formed carboxylic acid can then be coupled with an amine-functionalized biotin derivative. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) can facilitate the formation of a stable amide bond. This would covalently link the biotin moiety to the modified this compound backbone.
This proposed sequence illustrates how the functional groups of this compound can be strategically manipulated to incorporate a biotin label, thereby creating a valuable tool for biochemical research.
Table 1: Proposed Reaction Scheme for the Synthesis of a Biotinylated Analogue
| Step | Reactant | Reagents | Product |
| 1 | This compound | 1. O₃, CH₂Cl₂; 2. Oxidative workup | Methyl 2-carboxy-2-phenylacetate |
| 2 | Methyl 2-carboxy-2-phenylacetate | Amine-functionalized Biotin, EDC, NHS | Biotinylated Methyl 2-phenylacetate derivative |
Development of Novel Catalytic Systems
The unique structure of this compound makes it an interesting scaffold for the development of novel catalytic systems, both in transition metal catalysis and organocatalysis.
In transition metal catalysis, ligands play a crucial role in controlling the reactivity and selectivity of the metal center. While this compound is not a ligand itself, it can be envisioned as a precursor for the synthesis of novel ligands.
The phenyl group of this compound can be functionalized through electrophilic aromatic substitution or directed ortho-metalation to introduce coordinating groups such as phosphines, amines, or pyridyls. For instance, a phosphine (B1218219) group could be introduced onto the phenyl ring, transforming the molecule into a potential P-donor ligand. The stereocenter at the alpha-position to the ester could impart chirality to the ligand, which could be beneficial for asymmetric catalysis.
Furthermore, the terminal alkene offers a handle for modification. For example, it could undergo a hydrophosphination reaction to install a phosphine group, or it could be used in olefin metathesis to construct more complex ligand architectures. The design of such ligands, derived from a readily available chiral building block, could lead to the development of new catalysts for a range of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.
Table 2: Potential Ligand Modifications of this compound
| Modification Site | Reaction Type | Introduced Functional Group | Potential Catalytic Application |
| Phenyl Ring | Directed ortho-metalation followed by phosphination | Diphenylphosphine | Asymmetric Cross-Coupling |
| Terminal Alkene | Hydrophosphination | Dialkylphosphine | Asymmetric Hydrogenation |
This compound can also be utilized in the burgeoning field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. The ester functionality can act as an activating group for the alpha-proton, making it susceptible to deprotonation and subsequent reaction with electrophiles.
For instance, the enolate of this compound, generated using a chiral amine catalyst, could participate in asymmetric Michael additions to α,β-unsaturated carbonyl compounds. The stereochemical outcome of such a reaction would be controlled by the chiral organocatalyst, leading to the formation of enantiomerically enriched products.
Conversely, the terminal alkene in this compound can act as a Michael acceptor in the presence of a suitable nucleophile and an organocatalyst. For example, a chiral secondary amine catalyst could activate an aldehyde to form a nucleophilic enamine, which could then add to the double bond of the pentenoate ester in a stereocontrolled manner. Such applications would expand the synthetic utility of this compound in the construction of complex chiral molecules.
Multi-Step Synthesis of Structurally Diverse Compounds
The multiple functional groups of this compound make it an excellent starting material for the multi-step synthesis of structurally diverse and complex molecules. Its utility can be demonstrated in a hypothetical synthesis of a substituted tetrahydropyran, a common motif in many natural products.
A plausible synthetic sequence could commence with the dihydroxylation of the terminal alkene using osmium tetroxide (OsO₄) to furnish a diol. Subsequent protection of the diol and reduction of the ester to an alcohol would provide a triol derivative. This intermediate could then undergo an intramolecular cyclization reaction, promoted by an acid catalyst, to form the tetrahydropyran ring. The phenyl group could be further elaborated at various stages of the synthesis to introduce additional complexity. This example highlights how the strategic manipulation of the functional groups in this compound can lead to the efficient construction of intricate molecular architectures.
Table 3: Hypothetical Multi-Step Synthesis of a Tetrahydropyran Derivative
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | Dihydroxylation | OsO₄, NMO | Diol derivative |
| 2 | Ester Reduction | LiAlH₄ | Triol derivative |
| 3 | Intramolecular Cyclization | Acid catalyst | Substituted Tetrahydropyran |
Future Research Directions and Unexplored Reactivity
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for compounds structurally related to Methyl 2-phenylpent-4-enoate often rely on traditional approaches that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic routes. This includes the exploration of:
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the phenyl ring or the pentenyl chain would offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium, rhodium, or ruthenium, could enable the direct introduction of various functional groups.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable feedstocks, safer solvents, and energy-efficient processes, is crucial. For instance, developing catalytic systems that operate in benign solvents like water or supercritical CO2 would significantly reduce the environmental impact of the synthesis.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. This approach could be utilized for various transformations involving this compound, such as radical additions to the double bond or C-H functionalization.
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| Catalytic C-H Functionalization | Atom economy, reduced waste, step efficiency | Development of selective catalysts, understanding directing group effects |
| Green Chemistry Approaches | Reduced environmental impact, enhanced safety | Use of renewable resources, biodegradable solvents, energy efficiency |
| Photocatalysis | Mild reaction conditions, unique reactivity pathways | Catalyst design, exploration of novel transformations |
Investigation of Unconventional Activation Modes (e.g., Electrochemistry, Sonochemistry)
Moving beyond conventional thermal activation, the exploration of unconventional activation modes could unlock novel reactivity and provide more sustainable synthetic pathways.
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. For this compound, electrochemistry could be employed for various transformations, such as the epoxidation of the double bond, oxidative coupling reactions, or the generation of radical intermediates for subsequent functionalization.
Sonochemistry: The use of ultrasound (sonochemistry) can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. This could be particularly beneficial for heterogeneous reactions or for overcoming activation barriers in sluggish transformations involving this compound.
Exploration of Bio-Catalyzed Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. For this compound, several biocatalytic avenues are worth exploring:
Enantioselective Hydrolysis/Esterification: Lipases and esterases could be employed for the kinetic resolution of racemic this compound to produce enantiomerically pure forms, which are often crucial for applications in pharmaceuticals and agrochemicals. acs.orgacs.orgjocpr.comresearchgate.netnih.govunimi.itsemanticscholar.orgnih.govmdpi.com
Enzymatic Reduction/Oxidation: Oxidoreductases could be used for the selective reduction of the ester group or the oxidation of the double bond.
Ene-Reductases: These enzymes could facilitate the asymmetric reduction of the carbon-carbon double bond, leading to the synthesis of chiral 2-phenylpentanoates.
| Biocatalytic Approach | Potential Transformation | Key Enzyme Classes |
| Kinetic Resolution | Separation of enantiomers | Lipases, Esterases |
| Asymmetric Reduction | Selective reduction of the C=C bond | Ene-reductases |
| Oxidation | Epoxidation or dihydroxylation of the C=C bond | Monooxygenases, Dioxygenases |
Advanced Mechanistic Elucidation via In-Situ Spectroscopy
A deeper understanding of reaction mechanisms is fundamental for the rational design of more efficient catalysts and processes. The use of in-situ spectroscopic techniques can provide real-time information on the concentrations of reactants, intermediates, and products.
In-Situ FTIR and NMR Spectroscopy: These techniques can be used to monitor the progress of reactions involving this compound, providing insights into reaction kinetics and helping to identify transient intermediates. nih.govnih.govirdg.orgmt.comacs.org
Operando Spectroscopy: This powerful methodology combines spectroscopic characterization with simultaneous measurement of catalytic activity under actual reaction conditions. wikipedia.orgchemcatbio.orgmdpi.comhidenanalytical.comhideninc.com This would be invaluable for studying heterogeneous catalytic reactions involving this compound.
Design of New Reactions Incorporating Remote Functionalization
The functionalization of C-H bonds that are distant from existing functional groups, known as remote functionalization, is a significant challenge in organic synthesis. Developing strategies for the remote functionalization of this compound would open up new avenues for molecular diversification.
Directing Group Strategies: The installation of a temporary directing group could enable the selective functionalization of specific C-H bonds on the phenyl ring or the pentenyl chain. acs.org
Radical Translocation Reactions: The generation of a radical at one position of the molecule could be followed by an intramolecular hydrogen atom transfer (HAT) to generate a radical at a remote position, which can then be trapped by a suitable reagent. chinesechemsoc.orgnih.govresearchgate.netnih.govacs.orgdigitellinc.comnih.govcolumbia.eduresearchgate.netnih.govresearchgate.netrsc.orgacs.org
High-Throughput Screening for Novel Reactivity
The discovery of novel reactions and catalysts can be accelerated through the use of high-throughput screening (HTS) techniques. By rapidly testing a large number of reaction conditions or catalysts in parallel, HTS can identify unexpected reactivity and optimize reaction performance. For this compound, HTS could be used to:
Screen libraries of catalysts for specific transformations.
Explore the effects of different solvents, additives, and reaction parameters on reactivity and selectivity.
Discover entirely new reactions by combining the substrate with a diverse set of reagents.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation.
Flow Chemistry: The synthesis and subsequent transformations of this compound could be performed in continuous flow reactors, allowing for precise control over reaction parameters and facilitating scale-up. uq.edu.aursc.orgrsc.orgacs.orgrsc.orgresearchgate.netcardiff.ac.ukchimia.chwhiterose.ac.ukacs.orgnih.govmdpi.com
Automated Synthesis Platforms: The integration of flow chemistry with automated systems, including robotic liquid handlers and online analytics, would enable the rapid optimization of reaction conditions and the automated synthesis of libraries of derivatives based on the this compound scaffold. rsc.orgwhiterose.ac.uknih.govchemrxiv.orgrsc.org
Q & A
Q. What are the common synthetic routes for Methyl 2-phenylpent-4-enoate, and how do their methodologies differ?
this compound is typically synthesized via esterification or alkylation reactions. Two notable methods include:
- From acrolein : A multi-step synthesis involving condensation and functional group transformations, as outlined in a textbook procedure .
- O-Vinylation–Ring-Closing Metathesis : A method using this compound (5c) with paraformaldehyde and NaOMe in DMSO at 75°C, yielding 50% after purification via column chromatography . Comparison Table :
| Method | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Acrolein route | Multi-step, unspecified conditions | N/A | Not detailed |
| O-Vinylation–Metathesis | NaOMe, DMSO, 75°C, 16 h | 50% | Column chromatography |
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) reveals peaks at δ = 2.16 (br s, 1 H) for specific protons .
- FT-IR and FT-Raman : Used to identify carbonyl (C=O) and alkene (C=C) stretches, with comparative computational studies validating assignments .
- Chromatography : Purity is confirmed via silica gel chromatography (e.g., 0–60% EtOAc–heptane gradients) .
Q. What safety protocols are essential when handling this compound?
- Wear protective equipment (gloves, masks, goggles) to avoid skin/eye contact.
- Use fume hoods for volatile reagents like DMSO or THF.
- Dispose of waste via professional hazardous chemical disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Catalyst Screening : Test alternatives to NaOMe (e.g., LiHMDS) for enhanced base efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMSO vs. DMF) to influence reaction kinetics.
- Temperature Control : Lowering reaction temperatures may reduce side products, as seen in cryogenic (−78°C) steps during alkylation .
Q. What crystallographic methods validate the structure of this compound, and how are uncertainties addressed?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for graphical representation of crystal lattices .
- Validation Metrics : Check for R-factors, residual electron density, and compliance with expected bond lengths/angles. Tools like PLATON or CCDC software ensure structural reliability .
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like chains or rings formed by weak C–H···O interactions .
- Van der Waals Forces : Steric effects from the phenyl and pentenoate groups dictate packing efficiency, which can be modeled via computational crystallography .
Q. What computational methods are used to predict/reactivity of this compound in novel reactions?
- DFT Calculations : Study transition states for ester hydrolysis or alkene functionalization.
- Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .
Methodological Design & Data Analysis
Q. How should researchers design experiments to study the catalytic hydrogenation of this compound?
- Variables : Independent (catalyst type, H pressure), dependent (conversion rate, selectivity).
- Controls : Use inert atmospheres (N) to isolate hydrogenation effects.
- Data Collection : Monitor progress via GC-MS or H NMR integration .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
